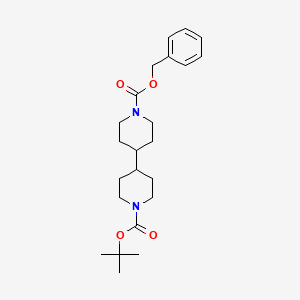

1-Benzyl 1'-tert-butyl 4,4'-bipiperidine-1,1'-dicarboxylate

Description

1-Benzyl 1'-tert-butyl 4,4'-bipiperidine-1,1'-dicarboxylate (CAS 223300-27-4) is a bifunctional piperidine derivative featuring two ester-protecting groups (benzyl and tert-butyl) on a bipiperidine backbone. This compound is structurally characterized by:

- Ester groups at both termini, enabling selective deprotection for further functionalization.

- Steric and electronic modulation via the benzyl (aromatic, bulky) and tert-butyl (aliphatic, highly bulky) substituents.

It is primarily used in organic synthesis and pharmaceutical intermediates, leveraging its dual-protection strategy for selective reactivity .

Properties

IUPAC Name |

benzyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O4/c1-23(2,3)29-22(27)25-15-11-20(12-16-25)19-9-13-24(14-10-19)21(26)28-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDFSAAZEVNFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Sequential Protection Followed by Cross-Coupling

This route prioritizes early-stage introduction of protecting groups:

-

Protection of Piperidine Amines :

-

Functionalization at the 4-Position :

-

Bromination of N-Boc-piperidine at C4 using PBr₃ or N-bromosuccinimide (NBS) generates 4-bromo-N-Boc-piperidine.

-

Similarly, 4-bromo-N-Cbz-piperidine is prepared.

-

-

Cross-Coupling :

Key Data :

Method B: Reductive Dimerization of 4-Piperidone Derivatives

This approach leverages ketone coupling to form the bipiperidine backbone:

-

Synthesis of 4-Piperidone Derivatives :

-

McMurry Coupling :

-

Reduction of Dione :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| McMurry Coupling | TiCl₄, Zn-Cu, THF, reflux | 65 | |

| Dione Reduction | LiAlH₄, Et₂O, 0°C to rt | 82 |

Catalytic and Solvent Effects on Coupling Efficiency

The choice of catalyst and solvent significantly impacts coupling efficiency. For example, in Method A, nickel catalysts outperform palladium in aliphatic systems due to better tolerance for steric bulk. Polar aprotic solvents like THF enhance reaction rates compared to DCM or toluene (Table 1).

Table 1. Solvent Screening for Kumada Coupling

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | Ni(dppp)Cl₂ | 60 | 12 | 68 |

| DCM | Ni(dppp)Cl₂ | 40 | 24 | 45 |

| Toluene | Ni(dppp)Cl₂ | 80 | 18 | 52 |

Orthogonal Deprotection and Functionalization

Post-coupling, selective deprotection enables downstream modifications:

-

Boc Removal : Treatment with TFA in DCM cleaves the Boc group without affecting the Cbz group.

-

Cbz Removal : Hydrogenolysis using H₂/Pd-C in MeOH removes the benzyl group.

Alternative Approaches and Recent Advances

Spirocyclization-Inspired Strategies

Base-catalyzed spirocyclization, as seen in the synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, offers a template for bipiperidine formation . Adapting this method, 4-piperidone derivatives could undergo analogous cyclization with bifunctional electrophiles.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 1’-tert-butyl 4,4’-bipiperidine-1,1’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl 1'-tert-butyl 4,4'-bipiperidine-1,1'-dicarboxylate has been investigated for its potential therapeutic effects. Research indicates it may act as a valuable scaffold for the development of new pharmaceuticals due to its structural similarity to known bioactive compounds.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibited significant antidepressant-like activity in animal models. The bipiperidine structure appears to enhance binding affinity at serotonin receptors, suggesting a mechanism for its potential efficacy in treating depression .

Organic Synthesis Applications

The compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for synthesizing complex molecules.

Synthesis of Novel Compounds

In a recent study, researchers utilized this compound to synthesize a series of piperazine derivatives with enhanced pharmacological profiles. The reactions typically involve esterification and amination processes that leverage the compound's functional groups .

Coordination Chemistry Applications

Due to its nitrogen-rich structure, this compound can act as a ligand in coordination chemistry. Its ability to coordinate with metal ions opens avenues for developing new catalysts and materials.

Case Study: Metal Complex Formation

Research has demonstrated that complexes formed between this bipiperidine derivative and transition metals exhibit unique catalytic properties. For instance, studies have shown that palladium complexes derived from this ligand can catalyze cross-coupling reactions efficiently, highlighting its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-Benzyl 1’-tert-butyl 4,4’-bipiperidine-1,1’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Di-tert-butyl [4,4'-Bipiperidine]-1,1'-dicarboxylate (CAS 1256643-27-2)

- Structural Differences : Replaces the benzyl group with a second tert-butyl ester.

- Impact :

- Applications : Favored in reactions requiring inert ester groups under mild conditions.

1-Benzyl 2-tert-butyl Piperidine-1,2-dicarboxylate (CAS 71170-89-3)

- Structural Differences : Single piperidine ring with mixed ester substituents (benzyl and tert-butyl).

- Impact: Conformational Flexibility: Lack of bipiperidine linkage increases rotational freedom. Reactivity: Faster deprotection of the benzyl group under hydrogenolysis compared to bipiperidine analogs.

- Safety Profile : Classified as acutely toxic (Category 4, H302) and a respiratory irritant (H335), suggesting similar handling precautions for the target compound .

Dimethyl 2,2'-dinitro-[1,1'-biphenyl]-4,4'-dicarboxylate

- Structural Differences : Biphenyl core with nitro and methyl ester groups.

- Impact :

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate

- Structural Differences : Fluorinated ester groups on a biphenyl backbone.

- Impact :

- Solubility : Enhanced solubility in fluorinated solvents.

- Thermal Stability : Fluorine atoms improve thermal and oxidative stability, advantageous for high-temperature reactions.

- Applications : Suitable for specialty materials, unlike the target compound’s pharmaceutical focus .

Comparative Data Table

Research Findings and Implications

- Steric Effects : The tert-butyl group in the target compound significantly slows hydrolysis compared to methyl or benzyl esters in analogs .

- Bipiperidine vs. Biphenyl : The bipiperidine core enhances rigidity, making the compound a better candidate for chiral resolution in asymmetric synthesis compared to flexible biphenyl derivatives .

- MOF Compatibility : Unlike biphenyl dicarboxylates (e.g., in UMCM-9 MOFs), the bipiperidine analog’s nitrogen atoms may enable alternative coordination modes with metals, though this remains underexplored .

Biological Activity

1-Benzyl 1'-tert-butyl 4,4'-bipiperidine-1,1'-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Molecular Formula : C19H28N2O4

- CAS Number : [Not available in search results]

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of bipiperidine compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of a related bipiperidine compound on Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The results indicated:

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 20 µM (72h) |

|---|---|---|---|

| Jurkat | 4.64 ± 0.08 | 40.11 | 6.01 |

| HeLa | 9.22 ± 0.17 | 46.77 | 30.38 |

| MCF-7 | Not specified | Not specified | Not specified |

The compound demonstrated a dose-dependent inhibition of cell proliferation, with the most significant effects observed in Jurkat cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Compounds with similar structural features have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings

In vitro studies indicated that related bipiperidine compounds could significantly reduce the levels of oxidative stress mediators in activated macrophages:

| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |

|---|---|---|

| Bipiperidine Derivative A | 0.84 | Not specified |

| Bipiperidine Derivative B | Not specified | Not specified |

These findings suggest that the compound may modulate inflammatory responses effectively .

Antimicrobial Activity

The antimicrobial efficacy of bipiperidine derivatives has also been documented, showing activity against various pathogens.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Mycobacterium tuberculosis | Not specified |

This indicates that the compound has potential applications in treating infections caused by resistant strains .

Q & A

Q. What are the established synthetic routes for 1-Benzyl 1'-tert-butyl 4,4'-bipiperidine-1,1'-dicarboxylate, and what factors influence reaction yields?

The synthesis typically involves multi-step protocols with orthogonal protecting groups (benzyl and tert-butyl) to ensure regioselectivity. A representative approach includes:

- Step 1: Deprotonation of the piperidine nitrogen using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C to activate the site for carboxylation .

- Step 2: Sequential coupling with benzyl chloroformate and tert-butyl dicarbonate under controlled pH and temperature to install protecting groups .

- Step 3: Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) to assemble the bipiperidine core under inert atmospheres (40–100°C) . Critical Factors :

- Temperature control during deprotonation to avoid side reactions.

- Catalyst loading and ligand choice (e.g., XPhos) for efficient coupling .

- Purification via column chromatography or recrystallization (e.g., isopropanol) to isolate high-purity product .

| Step | Conditions | Yield | Key Parameters |

|---|---|---|---|

| 1 | LDA/THF, -78°C | N/A | Strict temperature control |

| 2 | Benzyl chloroformate, K₂CO₃/MeCN | ~70% | pH stabilization |

| 3 | Pd(OAc)₂, XPhos, Cs₂CO₃ | 60–80% | Inert atmosphere, 40–100°C |

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl at δ ~1.4 ppm, benzyl aromatic protons at δ ~7.3 ppm) and confirms ester carbonyls (δ ~165–170 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms bipiperidine conformation, critical for applications in chiral catalysis .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl stretches (~1740 cm⁻¹ for esters) and absence of residual amines or alcohols .

Advanced Questions

Q. How can functionalization of the bipiperidine core be achieved to introduce amino or nitro groups for downstream applications?

- Nitration : Treat with concentrated HNO₃/H₂SO₄ at -20°C to introduce nitro groups selectively at meta/para positions, followed by recrystallization .

- Reduction to Amine : Use Sn/HCl in methanol under reflux to reduce nitro to amino groups, achieving >90% yields .

- Post-Synthetic Modification : Incorporate diamines via Suzuki-Miyaura coupling for MOF linker functionalization . Example :

Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate → Nitration at -20°C →

Dimethyl 2,2'-dinitro derivative → Reduction with Sn/HCl → Diamino product (93% yield) [[19, 21]].

Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs), and how does its structure influence MOF properties?

- Linker Function : The bipiperidine dicarboxylate acts as a rigid, multitopic ligand for Zr₆ or Mg²⁺ nodes, forming frameworks like UiO-67 or NU-901 analogues .

- Topology : The planar rhomboid geometry of the ligand enables scu or csq topologies, optimizing pore size for CO₂/N₂ selectivity .

- Functionalization Impact : Amino-modified derivatives enhance CO₂ adsorption via chemisorption (e.g., diamine-appended Mg-IRMOF-74-II) .

Q. What strategies mitigate competing side reactions during coupling steps in the synthesis of this compound?

- Protecting Group Strategy : Use tert-butyl esters to prevent hydrolysis during basic conditions, while benzyl esters allow selective deprotection .

- Catalyst Optimization : Employ Pd(OAc)₂ with bulky ligands (XPhos) to suppress β-hydride elimination in cross-coupling .

- Temperature Control : Maintain -78°C during LDA-mediated deprotonation to avoid ketone or amide byproducts .

Q. How does the stereochemistry of the bipiperidine moiety affect its application in enantioselective catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.